![molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2](/img/structure/B1319054.png)

Imidazo[1,2-a]pyridine-7-carboxylic acid

Übersicht

Beschreibung

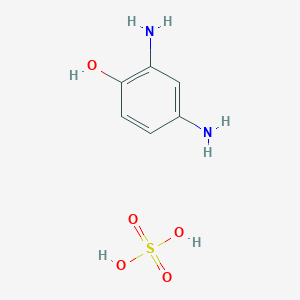

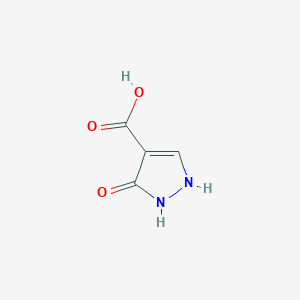

Imidazo[1,2-a]pyridine-7-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 .

Synthesis Analysis

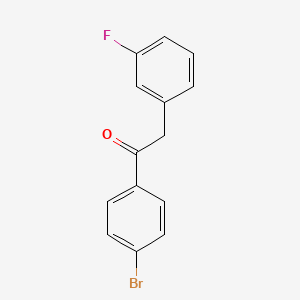

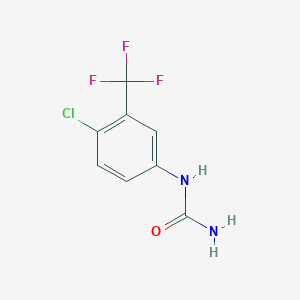

Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A third approach involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-7-carboxylic acid consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-7-carboxylic acid is a solid compound . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antiulcer Agents

Imidazo[1,2-a]pyridine derivatives have shown promising results as antiulcer agents . Their distinctive organic nitrogen-bridged heterocyclic compounds have several uses in medicines .

Anticonvulsant Agents

These compounds also exhibit anticonvulsant properties . This makes them a potential candidate for the development of new drugs for the treatment of epilepsy .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been found to have antiprotozoal properties . This suggests their potential use in the treatment of diseases caused by protozoan parasites .

Antifungal Agents

These compounds have shown antifungal properties , indicating their potential use in the treatment of fungal infections .

Antibacterial Agents

Imidazo[1,2-a]pyridine derivatives have been found to have antibacterial properties . This suggests their potential use in the treatment of bacterial infections .

Antiviral Agents

These compounds have shown antiviral properties , indicating their potential use in the treatment of viral infections .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been found to have anticancer properties . This suggests their potential use in the treatment of various types of cancer .

Each of these fields represents a unique application of Imidazo[1,2-a]pyridine-7-carboxylic acid in scientific research. The compound’s varied biological activity and intriguing chemical structure make it a valuable tool in medicinal chemistry .

Wirkmechanismus

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding to their targets and causing changes .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been studied for their potential in medicinal chemistry, suggesting they may interact with various biochemical pathways

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Imidazo[1,2-a]pyridine-7-carboxylic acid, such factors could include temperature, pH, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKDVVKJZVLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593145 | |

| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

648423-85-2 | |

| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

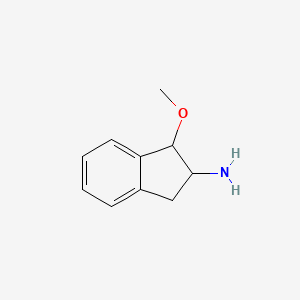

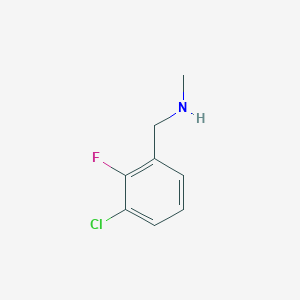

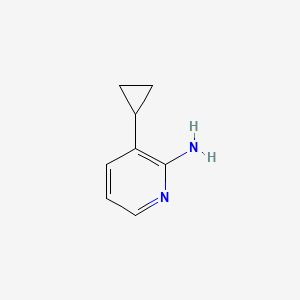

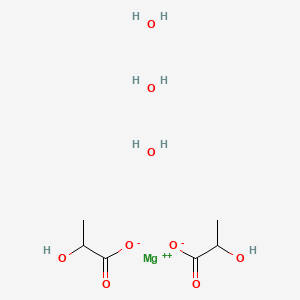

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of IPCA in the context of "carbon dots"?

A: Research has shown that IPCA is the key fluorescent component within nanoparticles synthesized from citric acid and ethylenediamine, often referred to as "carbon dots." [] While initially assumed to be primarily composed of carbon, these nanoparticles actually derive their fluorescence from the presence of IPCA. This discovery highlights the importance of precise chemical characterization in nanomaterial research.

Q2: How was the presence and quantity of IPCA within these nanoparticles determined?

A2: Researchers employed a combination of advanced analytical techniques to confirm the presence and quantify IPCA within the nanoparticles. These techniques included:

- Solid-State Nuclear Magnetic Resonance (NMR): Various NMR experiments (¹³C, ¹³C{¹H}, ¹H–¹³C, ¹³C{¹⁴N}, and ¹⁵N) provided detailed structural information, revealing the presence of specific chemical groups and confirming the existence of IPCA. []

- Quantitative Analysis: Quantitative analysis of the ¹³C and ¹⁵N NMR spectra enabled researchers to determine the concentration of IPCA within the nanoparticles, which was found to be surprisingly high at 18 ± 2 wt%. []

Q3: What are the potential applications of IPCA based on its properties?

A: IPCA exhibits strong fluorescence with a high quantum yield of around 85 ± 5%, absorbing light at 350 nm and emitting at 450 nm. [] This property, combined with its confirmed presence within polymer nanoparticles, suggests several potential applications:

Q4: Are there any methods to isolate IPCA from the starting materials?

A4: Yes, researchers have successfully isolated IPCA from the reaction mixture using:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.